GRK5 Inhibitory Activity as a Baseline Selectivity Marker
The compound's activity against GRK5 has been quantitatively assessed and reported in public databases. It exhibits very weak inhibition with an IC50 of 5.40 × 10³ nM (5.4 µM) [1]. While this data point is singular and no direct head-to-head comparison was retrieved for this specific target, it establishes a baseline for its biological profile. A user seeking to procure a GRK5 inhibitor would prioritize a different, more potent compound; however, this data point is crucial for de-risking selectivity panels where a negative (i.e., weak) result is as important as a positive one. This contrasts with other 3-substituted benzamides that may show higher potency against kinases like GRK2 or BTK, thereby making this fluorinated analog a potential negative-control candidate for GRK5-related studies.
| Evidence Dimension | GRK5 Inhibition |
|---|---|
| Target Compound Data | IC50 = 5.40 × 10³ nM |
| Comparator Or Baseline | No direct comparator was identified for GRK5. The value serves as a reference against the general assay background (typically a positive control with an IC50 in the nM range). Users should compare this value against their in-house positive controls. |
| Quantified Difference | N/A |
| Conditions | Inhibition of human GRK5 using tubulin as a substrate, measured after 30 mins by [gamma-32P]-ATP assay. |
Why This Matters
This off-target data is essential for scientists constructing selectivity profiles for kinase inhibitor libraries, as it provides a benchmark for weak activity against GRK5 that may be unique to the 3-fluoro substitution pattern.
- [1] BindingDB. (2025). Entry BDBM50529464 (CHEMBL4543927) for 3-fluoro-N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]benzamide. Retrieved April 29, 2026, from https://www.bindingdb.org/. View Source
